
1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds . This compound is characterized by the presence of an ethyl group at the first position and a nitro group at the seventh position on the tetrahydroisoquinoline ring.
準備方法
The synthesis of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives. For instance, the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies has been explored. This method involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . Industrial production methods may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation of the unprotected nitrogen .
化学反応の分析
1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents for oxidation reactions.
科学的研究の応用
1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The compound’s effects are mediated through its ability to modulate neuroinflammatory pathways and other cellular processes .
類似化合物との比較
1-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
7-Nitro-1,2,3,4-tetrahydroisoquinoline: Lacks the ethyl group at the first position.
1-Ethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group at the seventh position.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains methoxy groups instead of a nitro group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
1-ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14N2O2/c1-2-11-10-7-9(13(14)15)4-3-8(10)5-6-12-11/h3-4,7,11-12H,2,5-6H2,1H3 |
InChIキー |
JKJKWLLJGMVKGF-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(CCN1)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


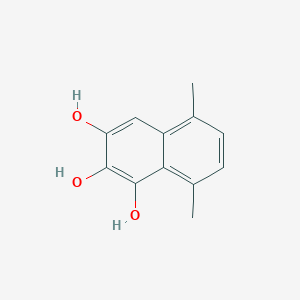



![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
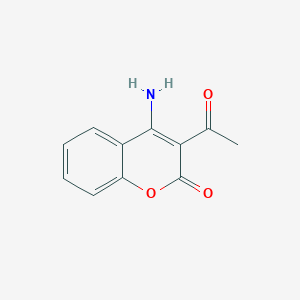

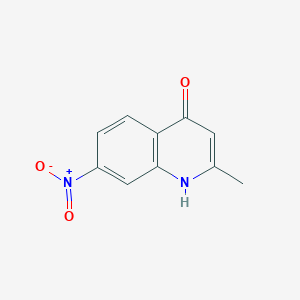
![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
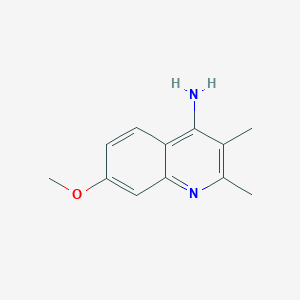
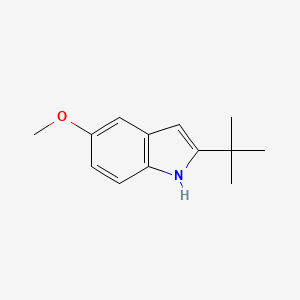
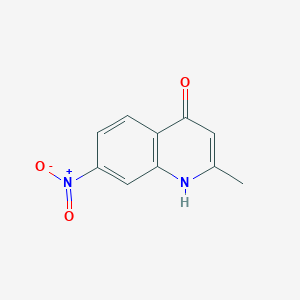

![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)
